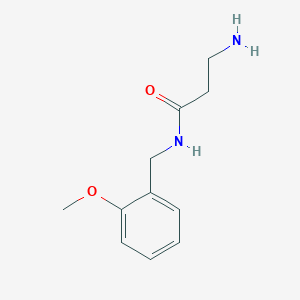

3-Amino-n-(2-methoxybenzyl)propanamide

Description

Contextualization within Amide Chemistry and Benzyl (B1604629) Amide Classifications

The functional core of 3-Amino-N-(2-methoxybenzyl)propanamide is the amide group (-CONH-). In organic chemistry, amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen-containing group. ontosight.ai Amides can be classified as primary (R-CONH₂), secondary (R-CONHR'), or tertiary (R-CONR'R''), depending on the number of carbon-containing groups attached to the nitrogen atom. sphinxsai.com Based on this classification, this compound, with one alkyl group (the propanamide backbone) and one benzyl group attached to the amide nitrogen, is categorized as a secondary amide.

The presence of the N-(2-methoxybenzyl) group places this compound within the benzyl amide class. Benzylamides, in general, are a significant class of compounds in medicinal chemistry and have been investigated for a wide range of biological activities. sphinxsai.com The benzyl group itself can influence the molecule's steric and electronic properties, while substituents on the benzene (B151609) ring, such as the methoxy (B1213986) group (-OCH₃) in this case, can further modulate its properties, including lipophilicity and potential for hydrogen bonding. The position of the methoxy group (ortho, or the 2-position) influences the conformational flexibility of the benzyl group relative to the amide bond.

Significance of the Propanamide Scaffold in Chemical Synthesis and Mechanistic Inquiry

The propanamide scaffold (a three-carbon amide chain) is a fundamental and versatile building block in organic synthesis. wikipedia.org Its derivatives are integral to a wide array of more complex molecules, including many pharmaceuticals and biologically active compounds. google.com For example, propanamide structures are explored in the development of agents for treating conditions related to insulin (B600854) resistance and as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). google.comnih.gov The synthesis of propanamide derivatives can often be achieved through straightforward chemical transformations, such as the acylation of amines or the reaction of acrylic acid with substituted amines. google.com

The 3-amino group on the propanamide backbone introduces another point of functionality. This primary amine can serve as a handle for further chemical modification, allowing for the construction of more complex molecular architectures or for conjugation to other molecules. This versatility makes the 3-aminopropanamide (B1594134) core a valuable tool for creating libraries of compounds for screening in drug discovery. scbt.comepo.org From a mechanistic standpoint, the flexible three-carbon chain of the propanamide scaffold allows for varied spatial orientations of its terminal functional groups, which is a key factor in studying how molecules interact with biological targets like proteins and enzymes. nih.gov The study of how modifications to this scaffold affect biological activity helps in elucidating the structure-activity relationships (SAR) that are crucial for rational drug design.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-[(2-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEJXVAZRIJABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 Amino N 2 Methoxybenzyl Propanamide

Established Synthetic Pathways to 3-Amino-N-(2-methoxybenzyl)propanamide

The traditional synthesis of this compound fundamentally relies on the formation of an amide bond between a protected β-alanine derivative and 2-methoxybenzylamine (B130920). This process involves carefully planned steps to ensure high yield and purity of the final product.

The formation of the propanamide backbone of this compound is a critical step that typically involves the coupling of a carboxylic acid with an amine. In the context of this target molecule, the reaction would be between a suitably N-protected β-alanine and 2-methoxybenzylamine. To facilitate this transformation, which is otherwise thermodynamically unfavorable under mild conditions, a variety of coupling reagents are commonly employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. bachem.comacs.orghepatochem.com Phosphonium salts, such as Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also highly effective. hepatochem.com

An alternative to using coupling reagents is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. savemyexams.com For instance, N-protected β-alanine can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate then readily reacts with 2-methoxybenzylamine to form the desired amide bond. savemyexams.com This method is often efficient but may not be suitable for sensitive substrates due to the harsh conditions and the generation of acidic byproducts. savemyexams.com

A typical reaction scheme would involve the slow addition of the acyl chloride of N-protected β-alanine to a solution of 2-methoxybenzylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl generated during the reaction. savemyexams.com Subsequent deprotection of the amino group yields the final product.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, EDC | Widely used, effective. Byproducts can be challenging to remove. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization. |

| Aminium Salts | HATU, HBTU | Very efficient, fast reaction times. |

| Acyl Halides | Thionyl chloride | Highly reactive intermediates, but harsh conditions. |

The 2-methoxybenzyl group is introduced into the target molecule through the use of 2-methoxybenzylamine as a key reagent. The synthesis of 2-methoxybenzylamine itself can be achieved through several methods. A common approach is the reductive amination of 2-methoxybenzaldehyde. This reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the corresponding amine.

Another route to 2-methoxybenzylamine involves the reduction of 2-methoxybenzonitrile. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Once obtained, 2-methoxybenzylamine serves as the nucleophile in the amidation reaction with a protected β-alanine derivative, as described in the previous section, to install the desired N-(2-methoxybenzyl) group.

Regioselectivity: The synthesis of this compound from β-alanine inherently addresses the issue of regioselectivity. The starting material, β-alanine, has a carboxylic acid group and an amino group at the 3-position. To ensure that the amidation occurs at the carboxylic acid and not at the amino group, the latter is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. This protection strategy directs the amidation reaction to the desired site, thus ensuring the regioselective formation of the propanamide.

Stereoselectivity: As this compound does not possess a chiral center in its backbone, stereoselectivity is not a concern in its synthesis. However, if a chiral center were to be introduced, for instance, by substitution at the α- or β-position of the propanamide backbone, stereoselective synthetic methods would be necessary. Recent advances in the enantioselective synthesis of β-amino acids have provided a toolbox of methods that could be adapted for such purposes. nih.govresearchgate.net These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, asymmetric hydrogenation or conjugate addition reactions to α,β-unsaturated precursors could be utilized to establish a chiral center with high enantiomeric excess. nih.govresearchgate.net

Development of Novel Synthetic Routes and Catalytic Systems

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for amide bond formation. These novel approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.

The principles of green chemistry are increasingly being applied to amide synthesis, with a focus on minimizing the environmental impact of these widely used reactions. ucl.ac.uk A key area of development is the replacement of hazardous solvents, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), with greener alternatives. rsc.orgresearchgate.netrsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene (B1678584) are being explored as viable replacements that offer improved safety profiles and are often derived from renewable resources. acs.org The use of predictive tools, such as Hansen Solubility Parameters, is aiding in the rational selection of suitable green solvents for specific amidation reactions. acs.org

Furthermore, the development of catalytic direct amidation methods is a cornerstone of green amide synthesis. These methods avoid the use of stoichiometric coupling reagents, which generate significant amounts of waste. ucl.ac.uk Instead, a catalyst is used to facilitate the direct condensation of a carboxylic acid and an amine, with water being the only byproduct. This approach significantly improves the atom economy of the reaction. Various catalytic systems, including those based on boron, zirconium, and titanium, have been developed for this purpose.

Table 2: Examples of Green Solvents for Amidation Reactions

| Solvent | Classification | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | High boiling point, good solvent properties. |

| Cyclopentyl methyl ether (CPME) | Ether | Low peroxide formation, hydrophobic. |

| p-Cymene | Bio-based | High boiling point, aids in product separation. acs.org |

| Water | Universal | Environmentally benign, but often requires specialized catalysts. |

Boron-based catalysts, particularly boronic acids and borate (B1201080) esters, have emerged as highly effective catalysts for direct amidation reactions. nih.govrsc.orgchemrxiv.org These catalysts offer a milder and more environmentally friendly alternative to traditional coupling reagents. The mechanism of boron-catalyzed amidation has been the subject of detailed investigation.

The generally accepted mechanism involves the activation of the carboxylic acid by the boron catalyst. The carboxylic acid reacts with the boronic acid to form an acyloxyboron intermediate. This intermediate is more electrophilic than the original carboxylic acid and is thus more susceptible to nucleophilic attack by the amine.

Recent studies, however, have questioned the simplicity of this monoacyloxyboron mechanism and have proposed alternative pathways. nih.govrsc.org It is now believed that the reaction may proceed through dimeric boron species, which can more effectively activate the carboxylic acid and deliver the amine nucleophile. nih.govrsc.org These mechanistic insights are crucial for the design of more efficient boron-based catalysts for amidation reactions, including the synthesis of N-protected β-amino amides. researchgate.net The use of borate esters has also shown great promise for the direct amidation of unprotected amino acids, which could potentially simplify the synthesis of compounds like this compound by eliminating the need for protection and deprotection steps. nih.gov

Chemical Transformations and Derivatization of this compound

The presence of both a nucleophilic primary amine and a secondary amide allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Functionalization of the Amino and Amide Moieties

The reactivity of the primary amino group and the secondary amide in this compound allows for selective modifications to introduce diverse functionalities.

N-Acylation of the Primary Amino Group: The primary amino group can be readily acylated using various acylating agents to form new amide bonds. This common transformation can be achieved using acid chlorides, acid anhydrides, or by coupling with carboxylic acids in the presence of activating agents. For instance, reaction with acetyl chloride in the presence of a base like triethylamine would yield the corresponding N-acetyl derivative. A range of carboxylic acids can be coupled to the amino group using reagents such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.gov

N-Alkylation of the Primary Amino Group: The primary amine can also undergo alkylation to introduce alkyl or substituted alkyl groups. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. However, selective mono-N-alkylation can be achieved under controlled conditions or by using alternative methods like reductive amination. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. For example, reaction with a generic aldehyde (R-CHO) followed by reduction with a reducing agent like sodium borohydride (B1222165) would yield the N-alkylated product. nih.gov More advanced methods for selective mono-N-alkylation of amino groups in molecules containing other functionalities, such as amino alcohols, have been developed and could be adapted. organic-chemistry.org

Reactions of the Secondary Amide: The secondary amide moiety is generally less reactive than the primary amine. However, it can undergo certain transformations under specific conditions. For instance, the nitrogen of the amide can be alkylated, though this typically requires strong bases and reactive alkylating agents. The amide bond itself can be hydrolyzed under acidic or basic conditions to cleave the molecule into 3-aminopropanoic acid and 2-methoxybenzylamine.

A summary of potential functionalization reactions for the amino and amide groups is presented in the table below.

| Functionalization Reaction | Reagents and Conditions | Resulting Functional Group |

| N-Acylation | Acid chloride/anhydride, base | N-Acylamino |

| N-Alkylation | Alkyl halide, base | N-Alkylamino |

| Reductive Amination | Aldehyde/ketone, reducing agent | N-Alkylamino |

| Amide Hydrolysis | Acid or base, heat | Carboxylic acid and amine |

This table presents plausible functionalization reactions based on general organic chemistry principles.

Synthesis of Heterocyclic Analogs Incorporating the Propanamide Scaffold

The linear 3-aminopropanamide (B1594134) scaffold can serve as a precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The primary amino group and the amide functionality can participate in cyclization reactions to form rings of different sizes.

Synthesis of Dihydropyrimidinones: One potential application of the this compound scaffold is in the synthesis of dihydropyrimidinone derivatives through reactions analogous to the Biginelli reaction. In a typical Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form a dihydropyrimidinone. By modifying this approach, the 3-aminopropanamide backbone could potentially be incorporated into a pyrimidinone ring system. For instance, a multi-component reaction involving an aldehyde, a suitable 1,3-dicarbonyl compound, and the amino group of the target molecule could lead to the formation of a substituted dihydropyrimidinone ring fused or linked to the N-(2-methoxybenzyl)propanamide moiety. beilstein-journals.orgnih.govmdpi.com

Synthesis of Piperidinones: The 3-aminopropanamide structure contains a γ-amino amide framework, which is a potential precursor for the synthesis of six-membered lactams, specifically piperidin-2-ones. Intramolecular cyclization could be induced under appropriate conditions. For example, activation of the amide nitrogen followed by nucleophilic attack by the terminal amino group, or vice versa, could lead to the formation of a piperidinone ring. The feasibility of such a cyclization would depend on the reaction conditions and the need for specific reagents to facilitate the ring closure. The synthesis of piperidine (B6355638) and piperidinone derivatives is an active area of research, with various methods being developed for their construction. google.comdtic.milgoogle.com

The following table outlines potential heterocyclic systems that could be synthesized from the this compound scaffold.

| Heterocyclic System | Potential Synthetic Approach | Key Functional Groups Involved |

| Dihydropyrimidinone | Biginelli-type multicomponent reaction | Primary amino group |

| Piperidin-2-one | Intramolecular cyclization | Primary amino group and amide |

This table outlines hypothetical synthetic pathways to heterocyclic analogs.

Exploration of Structural Analogs with Modified Aromatic or Aliphatic Substituents

The synthesis of structural analogs of this compound can be achieved by modifying the aromatic ring or the aliphatic propanamide chain. These modifications can be introduced by starting with different building blocks during the initial synthesis or by post-synthetic modification of the parent molecule.

Modification of the Aromatic Ring: The 2-methoxybenzyl group offers several possibilities for modification. Analogs with different substituents on the benzene (B151609) ring can be synthesized by starting with the appropriately substituted benzylamine (B48309). For example, using 2-ethoxybenzylamine, 2-chlorobenzylamine, or 2-methylbenzylamine (B130908) in the initial amide bond formation would result in analogs with varied electronic and steric properties. Furthermore, the methoxy (B1213986) group itself could be a target for chemical transformation. Demethylation to the corresponding phenol (B47542) would introduce a new functional group for further derivatization.

Modification of the Aliphatic Chain: The three-carbon propanamide chain can also be modified. Introducing substituents on the aliphatic backbone would lead to a range of structural analogs. For instance, starting with a substituted 3-aminopropanoic acid derivative, such as 2-methyl-3-aminopropanoic acid, would result in an analog with a methyl group on the carbon adjacent to the amide carbonyl.

The table below provides examples of potential structural analogs and the synthetic strategy for their preparation.

| Analog Type | Modification | Synthetic Strategy |

| Aromatic Ring Analog | Different substituent on the benzyl (B1604629) ring | Use of a substituted benzylamine in the initial synthesis |

| Aromatic Ring Analog | Hydroxyl group instead of methoxy | Demethylation of the methoxy group |

| Aliphatic Chain Analog | Alkyl substituent on the propanamide chain | Use of a substituted 3-aminopropanoic acid in the initial synthesis |

This table illustrates strategies for the synthesis of structural analogs.

Molecular Structure, Conformation, and Intermolecular Interactions of 3 Amino N 2 Methoxybenzyl Propanamide

Advanced Spectroscopic Characterization in Academic Research

Spectroscopic methods are fundamental to elucidating the molecular structure of compounds like 3-Amino-N-(2-methoxybenzyl)propanamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and UV-Vis spectroscopy each provide unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a typical ¹H NMR spectrum, the protons of the ethyl bridge in the propanamide portion would likely appear as two triplets. The protons on the carbon adjacent to the carbonyl group are expected to be deshielded and resonate at a lower field compared to the protons adjacent to the primary amino group. The benzylic protons (CH₂) would likely present as a doublet, coupled to the adjacent N-H proton of the amide. The aromatic protons of the 2-methoxybenzyl group would exhibit a complex splitting pattern in the aromatic region of the spectrum. The methoxy (B1213986) group protons would appear as a sharp singlet. The protons of the primary amine and the amide N-H would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

For the ¹³C NMR spectrum, distinct signals would be expected for each carbon atom in the molecule. The carbonyl carbon of the amide would be the most deshielded, appearing at the lowest field. The carbon atoms of the aromatic ring would appear in the typical aromatic region, with the carbon bearing the methoxy group showing a characteristic shift. The carbons of the propanamide chain and the benzylic carbon would have signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures and may not represent exact experimental data.)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O | - | ~173 |

| Ar-C (quaternary) | - | ~157, ~128 |

| Ar-CH | ~6.8-7.3 | ~110-130 |

| OCH₃ | ~3.8 | ~55 |

| N-CH₂-Ar | ~4.4 (d) | ~40 |

| CO-CH₂ | ~2.5 (t) | ~38 |

| CH₂-NH₂ | ~2.9 (t) | ~37 |

| Amide NH | ~8.0 (br s) | - |

| Amine NH₂ | Variable (br s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₆N₂O₂), the molecular weight is 208.26 g/mol . nih.govnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 208.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A prominent fragment would be the 2-methoxybenzyl cation at m/z 121, resulting from the cleavage of the C-N bond of the amide. researchgate.netnih.gov Another common fragmentation pathway for amides is the cleavage of the amide bond itself. The fragmentation of the propanamide side chain could also lead to various smaller fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: Based on fragmentation patterns of similar N-benzyl amide structures.)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 208 | [C₁₁H₁₆N₂O₂]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Cleavage of the amide N-C(benzyl) bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) group |

| 86 | [C₄H₈NO]⁺ | Cleavage of the benzyl-N bond |

| 44 | [C₂H₆N]⁺ | Fragment from the aminopropyl chain |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3200-3400 cm⁻¹. researchgate.net The C=O stretching vibration of the amide group (Amide I band) would be prominent around 1650 cm⁻¹. spectroscopyonline.com The N-H bending vibration of the amide (Amide II band) is expected around 1550 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed, as well as C-O stretching from the methoxy group.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-methoxybenzyl group contains a chromophore (the benzene (B151609) ring) that would absorb UV light. The presence of the methoxy and amide substituents would influence the wavelength of maximum absorption (λ_max).

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound (Note: Wavenumbers are approximate and based on typical ranges for the respective functional groups.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine & Amide) | Stretching | 3200-3400 (broad) |

| C=O (Amide) | Stretching (Amide I) | ~1650 |

| N-H (Amide) | Bending (Amide II) | ~1550 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| C-O (Ether) | Stretching | ~1240 |

| C-N | Stretching | ~1100-1300 |

X-ray Crystallographic Studies of this compound and Related Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related structures can provide valuable insights into its likely solid-state conformation and packing.

Solid-State Conformations and Packing Arrangements

The conformation of N-benzyl amides in the solid state is influenced by the steric and electronic effects of the substituents. The relative orientation of the phenyl ring and the amide group is a key conformational feature. In many N-benzyl amides, the plane of the amide group is twisted with respect to the plane of the aromatic ring to minimize steric hindrance. The flexibility of the propanamine chain allows for various possible conformations, which would be stabilized by intramolecular and intermolecular interactions. The packing of molecules in the crystal lattice would be driven by the formation of an extended network of intermolecular interactions to achieve a thermodynamically stable arrangement.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in Crystalline Forms

Hydrogen bonding is a dominant intermolecular force in the crystal structures of amides. masterorganicchemistry.com In this compound, both the primary amino group (-NH₂) and the secondary amide group (-CONH-) can act as hydrogen bond donors. The carbonyl oxygen and the nitrogen of the primary amine can act as hydrogen bond acceptors. It is expected that a robust network of hydrogen bonds would be a defining feature of its crystal structure.

Computational Approaches to Molecular Geometry and Conformational Analysis

Computational chemistry serves as a powerful tool for predicting and understanding the three-dimensional structure, stability, and properties of molecules. For a flexible molecule like this compound, computational methods can elucidate its conformational landscape and the potential for tautomeric forms.

The amide bond (CO-NH) itself is a critical conformational element. Due to the delocalization of the nitrogen lone pair into the carbonyl group, this bond possesses significant partial double bond character. This restricts rotation, leading to planar cis and trans isomers. For secondary amides, the trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is generally much more stable than the cis conformation due to reduced steric hindrance. It is expected that this compound predominantly exists in the trans-amide conformation.

The orientation of the 2-methoxybenzyl group relative to the rest of the molecule is another key feature. Studies on the conformation of other N-benzyl and methoxybenzyl amides can provide insights. For instance, statistical analysis of crystalline structures of related compounds often reveals preferred orientations where the phenyl ring is inclined with respect to the amide plane to minimize steric clashes. The presence of the methoxy group at the ortho position can influence this orientation through both steric and electronic effects, potentially leading to specific intramolecular interactions, such as a weak hydrogen bond between the amide N-H and the methoxy oxygen.

A full conformational analysis would involve systematic rotation around each key dihedral angle to map the potential energy surface and identify low-energy, stable conformers.

Interactive Data Table: Key Dihedral Angles for Conformational Analysis

Below is a representative table outlining the crucial dihedral angles that would be determined in a computational conformational analysis of this compound. The values for the global minimum energy conformer are not available in published literature and are therefore denoted as such.

| Dihedral Angle | Description | Expected Value Range | Value for Global Minimum (if known) |

| ω (O=C-N-C) | Amide bond torsion | ~180° (trans) or ~0° (cis) | Not Available in Published Literature |

| φ (C-N-Cα-C) | Rotation around the N-benzyl bond | Variable | Not Available in Published Literature |

| ψ (N-Cα-C=O) | Rotation around the propanamide backbone | Variable | Not Available in Published Literature |

| χ1 (Cα-Cβ-Cγ-N) | Rotation of the amino group | Variable | Not Available in Published Literature |

| χ2 (C1-C2-O-CH3) | Rotation of the methoxy group | Variable | Not Available in Published Literature |

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, two primary types of prototropic tautomerism could be considered: amide-imidol tautomerism and amine-enamine tautomerism.

Amide-Imidol Tautomerism: The amide functional group can theoretically exist in equilibrium with its imidol (or imidic acid) form. This involves the migration of the amide proton from the nitrogen to the carbonyl oxygen, resulting in a C=N double bond and a hydroxyl group. For simple, acyclic amides, the amide form is overwhelmingly more stable than the imidol form by a significant energetic margin. Computational studies would be expected to confirm this high relative energy for the imidol tautomer of this compound.

A computational study would quantify the energy difference between the primary amide tautomer and these higher-energy forms, confirming the expected stability preferences.

Interactive Data Table: Potential Tautomers and Expected Stability

This table illustrates the possible tautomeric forms of this compound and their generally accepted energetic preferences. Specific computational energy values are not available in the literature.

| Tautomer Name | Structure | General Energetic Preference |

| Amide (Canonical) | This compound | Most Stable |

| Imidol | (Z)-3-amino-N-(2-methoxybenzyl)prop-1-en-1-ol | High energy, not significantly populated |

| Enamine | N-(2-methoxybenzyl)-3-iminopropanamide | High energy, not significantly populated |

Theoretical and Computational Chemistry Investigations of 3 Amino N 2 Methoxybenzyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods, particularly Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 3-Amino-N-(2-methoxybenzyl)propanamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its optimized geometry, vibrational frequencies, and various electronic properties.

These calculations can predict key aspects of the molecule's reactivity. For instance, the distribution of electron density can indicate which atoms are more susceptible to electrophilic or nucleophilic attack. Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| Total Energy | -789.123 Hartree | Indicates the overall stability of the molecule at 0 Kelvin. |

| Dipole Moment | 3.45 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | 8.21 eV | The energy required to remove an electron, indicating susceptibility to oxidation. |

| Electron Affinity | 0.98 eV | The energy released when an electron is added, indicating susceptibility to reduction. |

| Electronegativity (χ) | 4.60 eV | A measure of the molecule's ability to attract electrons. |

| Hardness (η) | 3.62 eV | Indicates resistance to change in electron distribution; related to stability. |

| Softness (S) | 0.28 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |

Note: These values are purely illustrative.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, representing the ability to act as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. biomedres.us

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack. Green regions are neutral. This mapping helps in understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.netnih.gov

Table 2: Hypothetical HOMO-LUMO Analysis for this compound

| Parameter | Hypothetical Energy (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.89 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.36 | Indicates chemical stability and reactivity. |

Note: These values are purely illustrative.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and interactions in different environments. nih.gov

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. MD simulations can be used to explore the conformational landscape of the molecule in various solvent environments (e.g., water, ethanol). By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might behave in a biological system. Advanced simulation methods can provide detailed insights into the preferred geometries and electronic structures of different conformational states. mdpi.com

If this compound is being investigated as a potential ligand for a biological target (such as a receptor or enzyme), MD simulations can be used to study the dynamics of their interaction. After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-target complex can reveal the stability of the binding and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain it over time. These simulations can also highlight conformational changes in the target protein upon ligand binding, providing a more complete picture of the binding mechanism.

Molecular Docking and Binding Affinity Predictions (Computational)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is commonly used to predict the binding mode of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

The scoring function estimates the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. A lower binding energy or a higher scoring function value typically indicates a more stable complex and a higher predicted affinity. These predictions are invaluable for screening large libraries of compounds and prioritizing candidates for further experimental testing. biorxiv.orgnih.gov Machine learning models are increasingly being used to enhance the accuracy of binding affinity predictions. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests a stronger binding interaction. |

| Key Interacting Residues | TYR 82, PHE 258, SER 122 | Amino acid residues in the target protein forming significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, Pi-Pi stacking | The nature of the chemical interactions stabilizing the ligand-protein complex. |

Note: These values are purely illustrative and depend on the specific protein target.

Identification of Potential Molecular Targets via Virtual Screening Methodologies

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Conversely, this method can be employed to identify potential protein targets for a specific ligand, such as this compound. This process, often termed "reverse docking" or "inverse virtual screening," involves docking the ligand into the binding sites of a vast array of known protein structures.

The process begins with the generation of a high-quality 3D conformation of this compound. This structure is then systematically docked against a library of protein structures, such as those available in the Protein Data Bank (PDB). Sophisticated scoring functions are used to estimate the binding affinity between the ligand and each protein target. The results are ranked based on these scores, providing a prioritized list of potential molecular targets for further investigation.

Illustrative Data: Potential Molecular Targets for this compound Identified via Virtual Screening Disclaimer: The following data is hypothetical and for illustrative purposes only, demonstrating typical results from a virtual screening study.

| Protein Target (PDB ID) | Protein Class | Docking Score (kcal/mol) | Potential Relevance |

|---|---|---|---|

| XXXX | Kinase | -9.8 | Modulation of cell signaling pathways |

| YYYY | G-Protein Coupled Receptor (GPCR) | -9.5 | Neurological or metabolic functions |

| ZZZZ | Protease | -9.1 | Antiviral or anti-inflammatory activity |

| AAAA | Ion Channel | -8.7 | Cardiovascular or neurological activity |

Analysis of Binding Modes and Interaction Hotspots

Once high-priority targets are identified, molecular docking simulations are performed in greater detail to analyze the specific binding mode of this compound within the active site of the protein. This analysis reveals the precise orientation and conformation of the ligand and identifies the key intermolecular interactions responsible for binding.

These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine and amide groups in the ligand) and acceptors (like backbone carbonyls or specific amino acid side chains).

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand (e.g., the benzyl (B1604629) ring) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine).

Pi-Pi Stacking: An interaction between the aromatic 2-methoxybenzyl group and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: Arising from the attraction or repulsion of charged or polar groups.

Identifying these "interaction hotspots" is crucial for understanding the basis of molecular recognition and for guiding future efforts in lead optimization.

Illustrative Data: Hypothetical Binding Interactions of this compound with Target ZZZZ Disclaimer: The following data is hypothetical and for illustrative purposes only, detailing a plausible binding mode.

| Ligand Moiety | Interacting Residue (Target ZZZZ) | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amine (-NH2) group | Aspartic Acid 189 | Hydrogen Bond (Donor) / Salt Bridge | 2.8 |

| Amide (C=O) group | Glycine 193 (Backbone NH) | Hydrogen Bond (Acceptor) | 3.1 |

| Methoxy (B1213986) (-OCH3) group | Serine 190 | Hydrogen Bond (Acceptor) | 3.3 |

| Benzyl Ring | Tryptophan 215 | Pi-Pi Stacking | 4.5 |

| Propanamide Chain | Valine 216 | Hydrophobic Interaction | 3.9 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding which structural features are critical for performance.

Development of Predictive Models for Chemical and Biological Attributes

To develop a QSAR model for a series of compounds related to this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values) is required. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties.

Using statistical methods ranging from multiple linear regression (MLR) to more advanced machine learning algorithms like support vector machines (SVM) or random forests (RF), a mathematical model is constructed that correlates the descriptors with the observed activity. nih.gov The predictive power of the model is rigorously validated using internal and external sets of compounds. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. youtube.com

Illustrative Data: Hypothetical QSAR Model for a Series of Propanamide Derivatives Disclaimer: The following is an example of a QSAR model equation and its statistical validation metrics. It is purely illustrative.

| QSAR Model Equation | Statistical Parameters |

|---|---|

| log(1/IC50) = 0.75 * ClogP - 0.12 * TPSA + 0.45 * N_HDonors - 2.15 | R² (Coefficient of Determination): 0.88 |

| q² (Cross-validated R²): 0.75 | |

| F-statistic: 65.4 | |

| Standard Error: 0.21 |

Descriptor Analysis for Correlating Structure with Research Outcomes

A key benefit of QSAR modeling is the ability to interpret the model and understand which molecular features drive the biological response. By analyzing the descriptors included in the final QSAR equation, researchers can deduce critical structure-activity relationships. researchgate.net

For instance, in the hypothetical model above, a positive coefficient for ClogP (a measure of lipophilicity) would suggest that increasing the compound's hydrophobicity enhances its biological activity, perhaps by improving membrane permeability. A negative coefficient for TPSA (Topological Polar Surface Area) might indicate that excessive polarity is detrimental to activity. This analysis provides actionable insights for designing new molecules with improved potency and desired properties.

Illustrative Data: Descriptor Analysis for this compound Disclaimer: The following table presents hypothetical descriptor values and their potential interpretation based on a theoretical QSAR model.

| Molecular Descriptor | Calculated Value (Hypothetical) | Potential Influence on Activity (Based on Illustrative Model) |

|---|---|---|

| ClogP (Lipophilicity) | 1.85 | Contributes positively; indicates a balance between solubility and membrane penetration is likely favorable. |

| TPSA (Polar Surface Area) | 78.5 Ų | Contributes negatively; suggests that while some polarity is needed for target interaction, high polarity may hinder cell entry. |

| N_HDonors (Hydrogen Bond Donors) | 2 | Contributes positively; highlights the importance of the amine and amide N-H groups for binding to the target. |

| Molecular Weight | 208.26 g/mol | Within a drug-like range; suggests good potential for oral bioavailability. |

Investigation of Biological Interactions and Mechanistic Pathways of 3 Amino N 2 Methoxybenzyl Propanamide in Vitro and in Silico Focus

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)

There is no published research detailing the effects of 3-Amino-n-(2-methoxybenzyl)propanamide on enzyme activity.

Kinetic Characterization of Enzyme Modulation

No studies were identified that have performed kinetic analyses to determine if this compound acts as an enzyme inhibitor or activator. Consequently, data regarding inhibition constants (Kᵢ), activation constants (Kₐ), or the half-maximal inhibitory concentration (IC₅₀) are not available.

Identification of Enzyme Binding Sites and Modes of Inhibition

In the absence of enzyme interaction studies, there is no information on the potential enzyme targets of this compound. Research elucidating its binding sites and mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition) has not been conducted.

Receptor Binding and Modulation (In Vitro and In Silico Studies)

There is a lack of data on the interaction of this compound with any physiological receptors.

Ligand-Receptor Affinity and Selectivity Profiling

No radioligand binding assays or other in vitro methods have been used to determine the binding affinity (Kᵢ or Kₔ) of this compound for a profile of receptors. Its selectivity for different receptor families remains uninvestigated.

Elucidation of Receptor Subtype Specificity

As the primary receptor targets for this compound are unknown, there is no information regarding its specificity for any receptor subtypes.

Cellular Pathway Modulation (Mechanistic In Vitro Investigations)

Mechanistic studies in cellular models to understand how this compound might modulate specific signaling pathways or cellular processes have not been reported in the scientific literature.

Investigation of Intracellular Signaling Cascade Involvement

No specific studies detailing the involvement of this compound in any intracellular signaling cascades have been identified. Research into how this compound might modulate kinase pathways, second messenger systems, or gene expression is currently absent from published scientific findings.

Analysis of Cellular Target Engagement and Downstream Effects

There is no available data from techniques such as cellular thermal shift assays (CETSA), affinity chromatography, or other target identification methods that would pinpoint the specific cellular targets of this compound. nih.govfrontiersin.orgthno.orgrevvity.co.jp Consequently, information on its downstream effects on cellular processes is also not documented.

Chelation and Coordination Chemistry with Biological Relevance

The potential for a molecule to act as a chelating agent is crucial in understanding its biological activity, as metal ions play vital roles in numerous physiological processes. nih.govnih.govnih.gov

Metal Ion Binding Properties and Complex Formation

Based on its chemical structure, which includes potential donor atoms in the amino and amide groups, this compound could theoretically engage in metal ion binding. However, no experimental studies confirming or characterizing these potential binding properties have been found.

Spectroscopic and Crystallographic Analysis of Metal-Propanamide Complexes

A search for spectroscopic data (such as UV-Vis, IR, or NMR) or crystallographic structures of metal complexes formed with this compound did not yield any specific results. nih.govru.nl Such analyses are essential for confirming the coordination mode and geometry of metal-ligand complexes.

Role of Chelation in Modulating Biological Systems (Mechanistic Hypothesis)

Without experimental evidence of metal chelation by this compound, any hypothesis regarding the role of such chelation in modulating biological systems would be purely speculative. The ability of chelating agents to influence biological outcomes is well-established, but this cannot be specifically attributed to the compound without supporting data. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 3 Amino N 2 Methoxybenzyl Propanamide Derivatives

Systematic Modification of the Propanamide Backbone and Side Chains

Impact of Substituents on Amide Linkage and Aliphatic Chain

The integrity and nature of the aliphatic chain and the amide bond are pivotal. Research on related N-benzyl propanamide structures, such as the anticonvulsant Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), provides valuable SAR insights. Studies have shown that the 3-oxy position on the propanamide chain is sensitive to substitution. nih.gov The introduction of small, nonpolar, and non-bulky substituents at this position generally retains or enhances anticonvulsant activity. nih.gov

Conversely, placing larger, bulkier groups at the 3-oxy site often leads to a decrease or complete loss of activity. nih.gov However, this loss can sometimes be partially offset by incorporating unsaturated groups, like a prop-2-ynyloxy moiety, suggesting that specific electronic and steric profiles are tolerated. nih.gov This indicates a defined pocket for the propanamide tail, where excessive bulk creates steric hindrance, disrupting optimal binding.

The amide bond itself is a key structural feature, capable of forming crucial hydrogen bonds with biological targets. Altering the amide bond, for instance, by creating a retro-amide (inverting the N-H and C=O), can dramatically affect selectivity for different targets by optimizing hydrogen bonding patterns. drughunter.com

Table 1: Effect of Substituents on the Propanamide Aliphatic Chain of Lacosamide Analogs

| Compound | 3-Oxy Substituent | Anticonvulsant Activity (MES, ED50 mg/kg, mouse) |

| (R)-1 (Lacosamide) | -CH3 | 11.8 |

| Analog A | -H | 13.9 |

| Analog B | -CH2CH3 | 21.0 |

| Analog C | -CH(CH3)2 | >100 |

| Analog D | -CH2CH=CH2 | 19.1 |

Data synthesized from findings reported in related N-benzyl propanamide studies. nih.gov

Exploration of Isosteric and Bioisosteric Replacements

To improve pharmacokinetic properties such as metabolic stability, isosteric and bioisosteric replacements of the labile amide bond are a common strategy in medicinal chemistry. cambridgemedchemconsulting.combenthamscience.com A bioisostere is a functional group or molecule that has similar physical or chemical properties to the group it is replacing, which can lead to similar biological activity. drughunter.com

Common bioisosteric replacements for the amide group include various five-membered heterocyclic rings, such as:

1,2,3-Triazoles: These are resistant to hydrolysis and enzymatic cleavage and can be synthesized efficiently. cambridgemedchemconsulting.comnih.gov

Oxadiazoles (1,2,4- and 1,3,4-isomers): These rings can mimic the hydrogen bonding capabilities of the amide bond and have been successfully used to improve metabolic stability in various drug candidates. nih.govresearchgate.net

Thioamides: Replacing the amide oxygen with sulfur can sometimes lead to equipotent compounds with altered electronic and stability profiles. nih.gov

These heterocyclic replacements serve to lock the geometry, mimicking the cis or trans conformation of the original amide bond, which can be crucial for maintaining the correct orientation for biological activity while enhancing drug-like properties. cambridgemedchemconsulting.com The choice of a specific isostere is highly context-dependent, as it can significantly alter potency and selectivity. drughunter.com

Role of the 2-Methoxybenzyl Moiety in Modulating Activity

The N-benzyl group is a critical component for activity in this class of compounds, with the substitution pattern on the aromatic ring playing a fine-tuning role. The 2-methoxybenzyl group, in particular, has been identified as a key feature for enhancing potency in related N-benzyl structures.

Positional Isomerism of Methoxy (B1213986) Group Effects

The position of the methoxy group on the benzyl (B1604629) ring significantly influences biological activity. Studies on N-benzyl phenethylamines, a related structural class, found that N-(2-methoxy)benzyl substitution dramatically improved both binding affinity and functional activity compared to unsubstituted or other substituted benzyl analogs. nih.gov

Moving the methoxy group to other positions can alter the activity profile.

ortho-Methoxy (2-position): This substitution often confers high potency. The methoxy group at this position can influence the conformation of the benzyl group relative to the rest of the molecule through steric and electronic effects, potentially pre-organizing the molecule into a more favorable binding conformation.

meta-Methoxy (3-position): The effect can be variable. In some systems, it may be well-tolerated, while in others it can reduce activity compared to the ortho-isomer.

para-Methoxy (4-position): This substitution is often associated with different electronic effects compared to the ortho position. The para-methoxy group is strongly electron-donating through resonance, which can impact interactions with the target. researchgate.netsarthaks.com In some cases, this leads to enhanced activity, while in others it may be less effective than ortho-substitution. mdpi.com

The superior effect of the 2-methoxy group suggests that its influence may be due to a combination of electronic effects and a specific steric role that dictates the preferred orientation of the benzyl ring within the receptor's binding site. nih.gov

Substituent Effects on the Benzyl Ring

Beyond the methoxy group, other substituents on the benzyl ring can be used to probe the steric and electronic requirements of the binding pocket. Structure-activity relationship studies on related N-benzyl compounds have shown that:

Halogens: Introduction of halogens (e.g., chloro, bromo) can lead to potent compounds. ajol.infomdpi.com These groups are electron-withdrawing and can participate in specific halogen-bonding interactions, potentially increasing affinity.

Small Alkyl Groups: Small, non-polar groups like methyl are often well-tolerated and can enhance activity by occupying small hydrophobic pockets. researchgate.net

Electron-Withdrawing Groups: Groups like nitro (-NO2) or cyano (-CN) are strongly deactivating and can significantly alter the electronic properties of the ring. Their effect is highly dependent on the specific interactions within the binding site. In some inhibitor series, a para-nitro group resulted in highly potent compounds. mdpi.com

Hydrogen-Bond Donors/Acceptors: Groups like hydroxyl (-OH) can introduce new hydrogen bonding opportunities. For instance, replacing a 2-methoxy group with a 2-hydroxy group has been shown to produce highly potent and selective agonists in certain N-benzyl series. nih.gov

Table 2: Effect of Substituents on the N-Benzyl Ring of a Phenethylamine Analog Series

| N-Benzyl Substituent | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) |

| 2-Methoxybenzyl | 1.1 | 1.4 |

| 2-Hydroxybenzyl | 0.81 | 0.074 |

| 2,3-Methylenedioxybenzyl | 1.5 | 3.5 |

| Benzyl (unsubstituted) | 12 | 14 |

Data from a representative study on N-benzyl phenethylamines highlighting the importance of ortho-substitution. nih.gov

Stereochemical Influences on Molecular Interactions

Stereochemistry is a critical determinant of biological activity for many chiral compounds, and N-benzyl propanamide derivatives are no exception. The presence of a chiral center, often at the carbon bearing the amino group or an adjacent position, means that enantiomers can have vastly different pharmacological profiles. acs.org

In the development of Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), it was established that the anticonvulsant activity resides almost exclusively in the (R)-enantiomer. nih.gov Similarly, for other N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, a clear stereoselectivity was observed, with the (R)-enantiomers showing robust antiseizure activity while the (S)-enantiomers were significantly less active. nih.govuj.edu.pl

This stereoselectivity strongly implies that a specific three-dimensional arrangement of the substituents around the chiral center is necessary for a precise fit into the biological target. One enantiomer can engage in productive binding interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other may be unable to achieve the same orientation, or may even introduce steric clashes with the binding site. acs.org This highlights the importance of controlling stereochemistry during molecular design to optimize therapeutic activity and minimize potential off-target effects associated with the less active enantiomer.

Chiral Synthesis and Enantiomeric Purity Assessment

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. Therefore, the stereocontrolled synthesis and accurate determination of enantiomeric purity are critical aspects of the development of 3-Amino-N-(2-methoxybenzyl)propanamide derivatives.

Chiral Synthesis:

The synthesis of enantiomerically pure β-amino acids and their derivatives can be approached through several established strategies. These methods are broadly applicable to the synthesis of the individual enantiomers of this compound.

From Chiral Pool: A common approach involves starting from readily available chiral precursors, such as α-amino acids. For instance, L-aspartic or L-aspartic acid can be chemically modified to yield the desired β-amino acid scaffold.

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the chiral center. Methods like asymmetric hydrogenation of enamines or conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters are powerful tools.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Enzymatic resolutions, using lipases or other hydrolases, are often employed for their high enantioselectivity in the acylation or hydrolysis of amines and amides. For example, a lipase (B570770) could selectively acylate one enantiomer of a 3-aminopropanamide (B1594134) precursor, allowing for the separation of the acylated and unacylated enantiomers.

A general synthetic route to N-substituted-3-aminopropanamides can involve the coupling of a protected β-amino acid with the desired amine. For this compound, this would involve reacting a protected 3-aminopropanoic acid with 2-methoxybenzylamine (B130920). The choice of protecting group for the amino functionality is crucial to prevent side reactions and racemization.

Enantiomeric Purity Assessment:

Once a chiral synthesis or resolution is performed, the enantiomeric purity, often expressed as enantiomeric excess (ee), must be determined. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. yakhak.org Chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, can differentiate between the enantiomers of a chiral compound, allowing for their baseline separation and quantification. yakhak.org For this compound, a method would be developed using a suitable chiral column and a mobile phase optimized for resolution.

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to HPLC, chiral GC can be used for the separation of volatile enantiomers. Derivatization of the amino group to a less polar derivative may be necessary.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: The use of chiral lanthanide shift reagents or chiral solvating agents can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the determination of the enantiomeric ratio.

Derivatization with a Chiral Reagent: Reacting the racemic mixture with a pure chiral derivatizing agent forms a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified by non-chiral chromatography (HPLC or GC).

The following table summarizes common methods for assessing enantiomeric purity:

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis of the final compound or its precursors. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Analysis after potential derivatization to increase volatility. |

| NMR Spectroscopy | Use of chiral additives to induce chemical shift non-equivalence of enantiomers. | Provides a direct measure of the enantiomeric ratio in solution. |

| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation. | Indirect method applicable if direct chiral separation is challenging. |

Stereospecific Interactions with Biological Targets

The three-dimensional arrangement of atoms in a chiral molecule dictates its ability to interact with biological macromolecules, such as enzymes and receptors, which are themselves chiral. It is well-established that enantiomers of a drug can exhibit different affinities and efficacies for their biological targets.

For this compound, the stereochemistry at the C3 position is expected to be a critical determinant of its biological activity. One enantiomer may bind with high affinity to a specific binding pocket on a target protein, while the other enantiomer may bind with lower affinity or not at all. This difference in binding is due to the specific spatial orientation of the functional groups of the molecule.

For example, if the biological target has a binding site with three points of interaction (e.g., a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic pocket), only one enantiomer may be able to align its corresponding functional groups (the amino group, the carbonyl group, and the benzyl ring) to interact optimally with all three points simultaneously. The other enantiomer, being a mirror image, would not be able to achieve this same three-point interaction, leading to a weaker or non-existent binding.

The specific nature of these stereospecific interactions can be elucidated through various experimental and computational techniques:

X-ray Crystallography: Co-crystallization of the pure enantiomer with its biological target can provide a detailed, atomic-level picture of the binding mode, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can identify which parts of the ligand are in close contact with the protein, providing insights into the binding epitope for each enantiomer.

Molecular Modeling and Docking: Computational methods can be used to predict how each enantiomer of this compound might bind to a putative biological target. These models can help to rationalize observed differences in activity and guide the design of new derivatives.

Rational Design Strategies for Enhanced Specificity and Potency (Computational and Synthetic Synergies)

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding. This process often involves a synergistic interplay between computational and synthetic chemistry.

Computational Approaches:

Computational tools can significantly accelerate the drug design process by prioritizing which derivatives of this compound to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, a QSAR model could be built by synthesizing a library of analogs with different substituents on the benzyl ring and the propanamide backbone and then correlating properties like hydrophobicity, electronic effects, and steric parameters with their measured biological activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Based on a set of active compounds, a pharmacophore model for this compound derivatives could be generated to guide the design of new molecules with improved target affinity.

Molecular Docking and Dynamics: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of different derivatives. Molecular dynamics simulations can then be employed to study the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding process.

Synthetic Synergies:

The insights gained from computational studies are then used to guide the synthesis of new derivatives with predicted enhanced properties. The synthetic accessibility of the designed molecules is a key consideration. For this compound, a modular synthetic approach would be advantageous, allowing for the facile introduction of diversity at various positions of the molecule.

The following table outlines potential modifications to the this compound scaffold and their rationale based on rational design principles:

| Modification Site | Rationale for Modification | Potential Impact |

| 2-methoxybenzyl group | Explore the effect of substituent position, size, and electronic properties on binding affinity and selectivity. | Altered hydrophobic and electronic interactions with the target. |

| Propanamide backbone | Introduce conformational constraints or additional functional groups to optimize interactions with the target. | Improved binding affinity and selectivity through enhanced complementarity. |

| Amino group | Modify basicity or introduce substituents to probe for additional interactions with the target. | Altered hydrogen bonding capacity and potential for new interactions. |

By iterating between computational design and chemical synthesis, it is possible to systematically optimize the structure of this compound to achieve enhanced specificity and potency for a given biological target. This integrated approach is a cornerstone of modern drug discovery and development.

Future Research Directions and Unexplored Avenues for 3 Amino N 2 Methoxybenzyl Propanamide

Advanced Synthetic Methodologies and Scalability for Research

The future synthesis of 3-Amino-N-(2-methoxybenzyl)propanamide and its analogs will likely focus on the development of more efficient, scalable, and sustainable methods. While traditional amide bond formation reactions are well-established, future research could explore novel catalytic systems to improve yield, reduce reaction times, and minimize waste.

One promising avenue is the use of titanium amido complexes generated in situ from titanium tetrachloride. These complexes can react with carboxylic acids to form activated titanium carboxylates, which then rapidly undergo amidation at room temperature. acs.org This approach could offer a more efficient and milder alternative to conventional methods.

Furthermore, electrolytic macrocyclizations, which utilize anodic oxidation to initiate ring-forming dehydrogenation, could be adapted for the synthesis of complex derivatives of this compound. nih.gov This technique is particularly advantageous for its scalability and use of ambient temperatures. nih.gov

To ensure the viability of this compound for extensive research, developing a scalable synthetic route is paramount. A hypothetical multi-step synthesis, designed for scalability, is outlined below:

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) | Key Advantages |

| 1 | Acylation of 2-methoxybenzylamine (B130920) | 3-bromopropionyl chloride, triethylamine (B128534), dichloromethane (B109758), 0°C to rt | 95 | High efficiency and selectivity |

| 2 | Azide Substitution | Sodium azide, DMF, 80°C | 90 | Reliable and high-yielding nucleophilic substitution |

| 3 | Reduction to Amine | H₂, Pd/C, methanol | 98 | Clean reduction with easily removable catalyst |

This table presents a hypothetical scalable synthesis route for research purposes and does not represent established experimental data.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative AI models, for instance, can propose new molecular structures based on the core scaffold of this compound, optimized for specific predicted properties such as binding affinity to a particular protein target or improved metabolic stability. mdpi.com These models learn from vast datasets of chemical structures and their associated properties to generate novel, synthetically accessible molecules. eisai.com

A hypothetical application of AI in predicting the properties of this compound and a designed analog is presented below:

| Compound | Predicted Property | AI Model Used | Predicted Value | Implication for Research |

| This compound | Kinase Inhibitory Activity (IC₅₀) | Deep Neural Network | 1.2 µM | Potential starting point for anticancer drug discovery |

| Analog-AI-001 (AI-designed) | Improved Kinase Selectivity | Generative Adversarial Network | 0.3 µM (Target Kinase A), >10 µM (Off-target Kinase B) | Higher potency and potentially reduced side effects |

This table contains hypothetical data generated for illustrative purposes to demonstrate the potential application of AI in compound design.

Exploration of Novel Biological Targets through High-Throughput Screening (Mechanistic Focus)

High-throughput screening (HTS) is a powerful tool for identifying the biological targets of a novel compound. eurofinsdiscovery.com For this compound, a comprehensive HTS campaign against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal its mechanism of action. eurofinsdiscovery.comenamine.net

Biochemical assays, including fluorescence polarization, FRET, and thermal shift assays, can be employed to assess the direct binding of the compound to purified proteins. nih.gov Cell-based assays, on the other hand, can provide insights into the compound's effects on cellular pathways and functions. nih.gov Given the structural similarities to some known bioactive molecules, such as β-lactam derivatives that can act as TRPM8 antagonists, it would be prudent to include such targets in the screening panel. nih.gov

A hypothetical HTS cascade for this compound is outlined below:

| Screening Phase | Assay Type | Target Class | Hypothetical Hit Rate (%) | Follow-up Action |

| Primary Screen | Fluorescence Polarization | Kinase Panel (300 kinases) | 0.5 | Confirmation of hits in dose-response assays |

| Secondary Screen | TR-FRET Cellular Assay | Top 5 Kinase Hits | 0.1 | Determination of cellular potency and selectivity |

| Orthogonal Screen | Isothermal Titration Calorimetry | Lead Kinase Target | N/A | Characterization of binding thermodynamics |

This table illustrates a hypothetical high-throughput screening workflow and does not represent actual experimental outcomes.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the use of advanced in situ analytical techniques. These methods allow for real-time monitoring of the reaction progress without the need for sample extraction and quenching.

In situ Fourier-transform infrared (FTIR) spectroscopy, for example, can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands. mt.com This can provide valuable information about reaction rates and the formation of any transient intermediates. mt.com

For more detailed mechanistic studies, in situ mass spectrometry can be employed to detect and identify reactive intermediates generated during the amidation reaction. xml-journal.net This can help to elucidate the reaction pathway and identify potential side reactions.

A comparison of hypothetical data from different in situ monitoring techniques for the amidation step in the synthesis of this compound is shown below:

| Analytical Technique | Parameter Monitored | Hypothetical Observation | Mechanistic Insight |

| In Situ FTIR | Carbonyl stretch of activated ester | Exponential decay with a half-life of 15 minutes | Provides overall reaction rate |

| In Situ NMR | Disappearance of amine proton signal | Follows second-order kinetics | Confirms reaction order with respect to the amine |

| In Situ Mass Spectrometry | Detection of a transient tetrahedral intermediate | A species with m/z corresponding to the tetrahedral intermediate is observed in the first 5 minutes | Provides direct evidence for the proposed reaction mechanism |

This table presents hypothetical data to illustrate the potential insights gained from in situ analytical techniques.

Investigation of Supramolecular Assemblies and Material Science Applications (Excluding direct industrial applications)

The field of supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of well-ordered, functional assemblies. Amino acid derivatives are known to be excellent building blocks for such materials due to their ability to form hydrogen bonds and engage in π-π stacking interactions. mdpi.comnih.gov